molecular formula C17H17N3O B2580112 3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile CAS No. 1355937-03-9

3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile

Cat. No.: B2580112
CAS No.: 1355937-03-9
M. Wt: 279.343
InChI Key: MXDDOXOCLBLIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile (CAS 1355937-03-9) is a synthetic small molecule with a molecular formula of C17H17N3O and a molecular weight of 279.34 g/mol . The compound features a prop-2-yn-1-yl (propargyl) group attached to a piperazine ring, which is linked to a benzonitrile moiety via an α,β-unsaturated carbonyl bridge . This chalcone-like structure is of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural family are known to exhibit biological activity through mechanisms such as interaction with thiol groups via Michael-type addition, which can modulate key cellular signaling pathways like the Nrf2-Keap1 system, potentially leading to anti-inflammatory and cytoprotective effects . The propynyl group also makes this molecule a valuable building block for further chemical derivatization using click chemistry approaches. It is supplied with a purity of 95% or higher and is intended for research applications in drug discovery and mechanism of action studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-8-19-9-11-20(12-10-19)17(21)7-6-15-4-3-5-16(13-15)14-18/h1,3-7,13H,8-12H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDOXOCLBLIRO-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a prop-2-ynyl group through a nucleophilic substitution reaction.

    Aldol Condensation: The functionalized piperazine is then subjected to an aldol condensation reaction with a suitable aldehyde to form the enone structure.

    Cyclization and Nitrile Formation: The final step involves cyclization and introduction of the nitrile group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural and functional differences:

Compound Name (Source) Substituents Biological Activity (IC50) Synthesis Yield/Purity Key Features
Target Compound 4-prop-2-ynylpiperazin-1-yl Unknown Not reported Terminal alkyne; benzonitrile for electronic modulation
(E)-3-(3-oxo-3-(tetrahydronaphthalenyl)propenyl)benzonitrile 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl 0.66 µM (HT-29 cells) Not reported Bulky hydrophobic group; potent anticancer activity
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)propenone 4-(2-methoxyphenyl)piperazin-1-yl; 3-nitrophenyl Unknown Not reported Nitro group (electron-withdrawing); methoxyphenyl for lipophilicity
3-oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile 4-(2-phenylethyl)piperazin-1-yl Unknown 95% purity Phenethyl substituent; higher lipophilicity
(E)-4-(3-oxo-3-(pyridin-2-yl)propenyl)benzonitrile (C7) Pyridin-2-yl Unknown 38% yield Pyridine ring for hydrogen bonding; benzonitrile for electronic effects
Imidazo-pyrrolo-pyrazine derivatives Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl; ethyl-piperidinyl Unknown Not reported Complex heterocycle; potential for targeting kinase pathways
Key Observations:
  • Electron-Withdrawing Groups: Benzonitrile (target) and nitro () groups both stabilize the enone system but differ in polarity and hydrogen-bonding capacity.
  • Biological Activity : The tetrahydronaphthalenyl analog () demonstrates submicromolar anticancer activity, suggesting that bulky substituents may enhance target binding. The target compound’s alkyne group could balance steric effects and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.